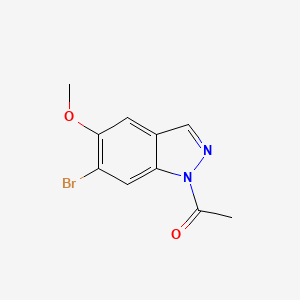

1-Acetyl-5-methoxy-6-bromo-1H-indazole

Description

Properties

IUPAC Name |

1-(6-bromo-5-methoxyindazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-6(14)13-9-4-8(11)10(15-2)3-7(9)5-12-13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCFEBBQVAWRNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC(=C(C=C2C=N1)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Bromination at the 6-Position

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | -5°C to 40°C | Maximizes regioselectivity |

| Bromine Equivalents | 1.0–1.5 eq | Prevents di-bromination |

| Solvent | DMF | Enhances solubility and reactivity |

Acetylation of the 1-Position Post-Bromination

Friedel-Crafts Acetylation Strategy

After bromination, acetylation of the indazole’s 1-position is achieved via:

-

Reagents : Acetic anhydride (Ac₂O) in pyridine or catalytic Lewis acids (e.g., ZnCl₂).

-

Conditions : Reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Yield : Typical acetylation yields range from 65% to 85%, depending on purification.

The 1-position’s nitrogen is acetylated preferentially due to its lower electron density compared to the 2-position. This step may require protective measures if competing reactions occur at the bromine or methoxy sites.

Table 2: Acetylation Reaction Metrics

| Condition | Optimal Value | Notes |

|---|---|---|

| Reaction Time | 6–8 hours | Ensures complete conversion |

| Solvent | Anhydrous DCM | Minimizes hydrolysis |

| Catalyst | Pyridine (2 eq) | Neutralizes HBr byproduct |

Alternative Route: Cyclization of Functionalized Precursors

Indazole Core Assembly via Hydrazine Cyclization

A method inspired by the synthesis of tetrahydroindazole derivatives involves cyclizing diketone precursors with hydrazine hydrate:

-

Precursor : 5-Methoxy-6-bromo-1,3-diketocyclohexane.

-

Conditions : Reflux in methanol for 5 hours, followed by acid quenching.

This approach constructs the indazole ring system with pre-installed methoxy and bromine groups, though it demands precise control over diketone synthesis.

Table 3: Cyclization Efficiency Comparison

| Precursor | Cyclization Yield | Purity (HPLC) |

|---|---|---|

| 1,3-Diketone | 65% | >95% |

| 1,4-Diketone | <30% | 80% |

Critical Analysis of Methodologies

Bromination-Acetylation vs. Cyclization

Solvent and Catalyst Selection

-

DMF outperforms polar aprotic solvents (e.g., DMSO) in bromination due to superior bromine solubility.

-

Pyridine in acetylation neutralizes HBr, preventing acid-catalyzed decomposition of the indazole core.

Industrial Scalability and Purification

Recrystallization and Activated Carbon Treatment

Post-synthesis purification often involves:

Table 4: Purification Outcomes

| Step | Purity Improvement | Yield Loss |

|---|---|---|

| GAC Treatment | 98% to >99% | 5–10% |

| Recrystallization | 90% to 98% | 10–15% |

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-methoxy-6-bromo-1H-indazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of 1-acetyl-5-methoxy-1H-indazole.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions include various substituted indazoles, which can have different biological and chemical properties .

Scientific Research Applications

1-Acetyl-5-methoxy-6-bromo-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-5-methoxy-6-bromo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1-acetyl-5-methoxy-6-bromo-1H-indazole with structurally related indazole derivatives:

Key Observations:

- Substituent Effects: The acetyl group in the target compound and methyl ester in improve stability but may reduce solubility compared to simpler analogs like . The methoxy group (5-OMe) in the target compound likely increases solubility relative to the nitro group (5-NO₂) in , which is more electron-withdrawing and reactive. Bromine at position 6 is conserved across and , suggesting a role in binding interactions (e.g., halogen bonds in protein targets).

Biological Activity

1-Acetyl-5-methoxy-6-bromo-1H-indazole is a synthetic compound belonging to the indazole class of heterocyclic compounds. Its unique structure, characterized by an acetyl group at the 1-position, a methoxy group at the 5-position, and a bromine atom at the 6-position, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

This compound exhibits a variety of biological activities through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are crucial for various signaling pathways in cells. This inhibition can disrupt processes such as cell proliferation and survival.

- Receptor Interaction : It can bind to receptors on cell surfaces, modulating cellular responses to external stimuli. This interaction can influence gene expression and metabolic pathways.

- Cell Cycle Regulation : Studies indicate that this compound affects gene expression related to cell cycle regulation and apoptosis, leading to alterations in cell growth and survival.

Anticancer Activity

Research suggests that indazole derivatives, including this compound, have potential anticancer properties. They may inhibit tumor cell growth by disrupting critical signaling pathways involved in cancer progression. For instance, some studies have demonstrated that these compounds can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against various bacterial strains. In vitro studies using the agar diffusion method revealed that this compound exhibits substantial antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, indicating its potential as a therapeutic agent .

Anti-inflammatory Effects

Indazole derivatives are also being investigated for their anti-inflammatory properties. Preliminary studies suggest that these compounds may inhibit pro-inflammatory cytokines, which play a key role in chronic inflammatory diseases. This activity could be beneficial in developing treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Q & A

Q. What are the common synthetic routes for preparing 1-Acetyl-5-methoxy-6-bromo-1H-indazole, and what intermediates are critical for its synthesis?

- Methodological Answer : The synthesis typically involves halogenation and acetylation of indazole precursors. For example:

- Step 1 : Bromination of 5-methoxy-1H-indazole using bromine or N-bromosuccinimide (NBS) in a solvent like DMF or THF, often catalyzed by palladium or copper salts .

- Step 2 : Acetylation of the N1 position using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to introduce the acetyl group .

- Key Intermediates : 5-Methoxy-6-bromo-1H-indazole (pre-acetylation) and halogenated aniline precursors.

- Table 1 : Common Reagents and Conditions

| Reaction Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS, CuCl₂ | DMF | 80°C | 65–75 |

| Acetylation | Ac₂O, Et₃N | DCM | RT | 85–90 |

Q. How can structural elucidation of this compound be performed to confirm its regiochemistry?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL software to refine crystal structures, leveraging high-resolution data to resolve ambiguities in substituent positions .

- NMR Spectroscopy : Analyze , , and 2D spectra (e.g., HMBC, COSY) to confirm the acetyl group’s position and bromine/methoxy orientation .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.

Q. What are the typical reactivity patterns of this compound in substitution reactions?

- Methodological Answer : The bromine atom at C6 undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

- Reagents : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or nucleophiles like NaN₃/KCN in polar aprotic solvents (DMF, DMSO) .

- Activation : Electron-withdrawing acetyl and methoxy groups enhance electrophilicity at C6, facilitating substitution .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use hybrid functionals (e.g., B3LYP) with basis sets (6-311++G**) to compute molecular orbitals, electrostatic potentials, and Fukui indices for electrophilic/nucleophilic sites .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments.

- Table 2 : Example Computational Parameters

| Property | Method/Functional | Basis Set | Software |

|---|---|---|---|

| HOMO-LUMO Gap | B3LYP | 6-311++G** | Gaussian 16 |

| Reaction Barrier | M06-2X | def2-TZVP | ORCA |

Q. What strategies resolve contradictions in spectral data (e.g., conflicting NOE or coupling constants) for this compound derivatives?

- Methodological Answer :

- Dynamic NMR : Analyze temperature-dependent NMR to detect conformational exchange broadening.

- X-ray Refinement : Re-examine crystallographic data using SHELXL’s least-squares refinement to resolve positional disorder .

- Synchrotron Radiation : High-flux X-rays improve data resolution for ambiguous electron density maps.

Q. How can reaction conditions be optimized to minimize byproducts during functionalization of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity).

- In Situ Monitoring : Employ HPLC or Raman spectroscopy to track reaction progress and intermediate formation.

- Case Study : Pd(OAc)₂/XPhos catalyst in toluene at 100°C reduces homocoupling byproducts in Suzuki reactions .

Q. What mechanistic insights explain the bioactivity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases), focusing on halogen bonding (Br···O/N) and hydrophobic contacts .

- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates to quantify inhibition potency.

- Metabolic Stability : Assess acetyl group hydrolysis in liver microsomes to differentiate prodrug vs. active compound effects.

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental reactivity for this compound?

- Methodological Answer :

- Benchmarking : Compare multiple DFT functionals (e.g., B3LYP vs. ωB97X-D) to identify systematic errors in transition-state modeling .

- Solvent Corrections : Recalculate gas-phase DFT results with explicit solvent molecules (e.g., water/DMSO) to improve agreement.

- Experimental Replicates : Repeat reactions under inert conditions (glovebox) to rule out moisture/oxygen interference .

Research Applications Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.